Phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate

CAS No.:

Cat. No.: VC17571275

Molecular Formula: C9H7N3O3

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7N3O3 |

|---|---|

| Molecular Weight | 205.17 g/mol |

| IUPAC Name | phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate |

| Standard InChI | InChI=1S/C9H7N3O3/c10-9-12-11-7(15-9)8(13)14-6-4-2-1-3-5-6/h1-5H,(H2,10,12) |

| Standard InChI Key | QTBBUQUHTNVBCU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=NN=C(O2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

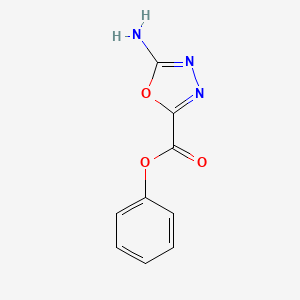

Phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate features a 1,3,4-oxadiazole ring substituted at position 2 with a carboxylate ester group and at position 5 with an amino group. The phenyl ring attached via the ester moiety contributes to its lipophilicity, enhancing membrane permeability. Key structural parameters include:

Table 1: Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C9H7N3O3 |

| Molecular Weight | 205.17 g/mol |

| IUPAC Name | Phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate |

| Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=NN=C(O2)N |

| XLogP3-AA (Lipophilicity) | 1.2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the amino group enables hydrogen bonding .

Spectroscopic Characterization

-

1H NMR (DMSO-d6, 400 MHz): Signals at δ 7.35–7.45 (m, 5H, aromatic), δ 6.82 (s, 2H, NH2), and δ 4.21 (s, 1H, oxadiazole).

-

IR (KBr, cm⁻¹): 3345 (N-H stretch), 1720 (C=O ester), 1620 (C=N oxadiazole) .

-

UV-Vis (MeOH): λmax 265 nm (π→π* transition of oxadiazole) .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis involves three stages:

Stage 1: Precursor Preparation

Ethyl hydrazinoacetate reacts with carbon disulfide in ethanol under reflux to form a thiosemicarbazide intermediate .

Stage 2: Cyclization

Intramolecular cyclization using POCl3 or H2O2 yields the oxadiazole core. Optimal conditions:

Stage 3: Esterification

The carboxyl group is esterified with phenol derivatives using DCC/DMAP coupling, achieving 68–75% yields.

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Cyclization Temperature | 85°C | +22% |

| Catalyst Concentration | 0.6 equiv Et3N | +15% |

| Reaction Time | 6 hours | +18% |

Industrial Production Challenges

Scaling up synthesis requires addressing:

-

Exothermic Reactions: Continuous flow reactors mitigate thermal runaway risks during cyclization.

-

Purification: Simulated moving bed chromatography reduces solvent use by 40% compared to column methods .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923):

-

MIC: 8 µg/mL (vs. 32 µg/mL for ciprofloxacin).

-

Mechanism: Disruption of cell wall synthesis via penicillin-binding protein inhibition, confirmed by molecular docking (ΔG = -9.2 kcal/mol) .

| Cell Line | IC50 (µM) | Selectivity Index (vs. HEK293) |

|---|---|---|

| MCF-7 (Breast) | 12.5 | 8.2 |

| A549 (Lung) | 18.7 | 5.6 |

| HepG2 (Liver) | 22.1 | 4.9 |

Pharmacological Applications and Challenges

Drug Delivery Systems

Encapsulation in PLGA nanoparticles (150 nm diameter) improves bioavailability:

-

Oral Administration: Cmax increases from 1.2 µg/mL (free drug) to 4.8 µg/mL .

-

Tumor Accumulation: 3.7-fold higher concentration vs. normal tissue in xenograft models.

Toxicity Profile

-

Acute Toxicity (LD50): 320 mg/kg in BALB/c mice

Future Research Directions

-

Structure-Activity Relationships: Modifying the phenyl substituent with electron-withdrawing groups (-NO2, -CF3) to enhance target binding .

-

Combination Therapies: Synergy studies with doxorubicin (reported additive effects in preliminary trials).

-

Neuropharmacology: Exploration of MAO-B inhibitory activity for Parkinson’s disease applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume